Cas no 157047-98-8 (Benzomalvin C)
Benzomalvin C Chemical and Physical Properties
Names and Identifiers
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- Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione,6'-methyl-3-phenyl-, (2R,3S)-rel-(+)- (9CI)
- 6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione
- Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione,6'-methyl-3-...
- 6'-methyl-3-phenyl-13'H-spiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione
- Benzomalvin C
- Benzomalvin C_120256
- 6/'-methyl-3-phenylspiro[oxirane-2,7/'-quinazolino[3,2-a][1,4]benzodiazepine]-5/',13/'-dione
- DTXSID40935600
- 157047-98-8
- AKOS040756328
- (2S,3R)-6'-Methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione
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- MDL: MFCD24849298
- Inchi: 1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3
- InChI Key: TWDKBDSVUUKABK-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)C21C1=NC3C=CC=CC=3C(N1C1C=CC=CC=1C(N2C)=O)=O
Computed Properties
- Exact Mass: 395.12699141g/mol
- Monoisotopic Mass: 395.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 1
- Complexity: 776
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 65.5
Benzomalvin C Pricemore >>
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| 1PlusChem | 1P001PMJ-1mg |
Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)- (9CI) |
157047-98-8 | ≥95% | 1mg |
$609.00 | 2023-12-20 | |
| A2B Chem LLC | AA79067-1mg |
Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2R,3S)-rel-(+)- (9CI) |
157047-98-8 | ≥95% | 1mg |
$459.00 | 2024-04-20 |
Benzomalvin C Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Benzomalvin C
Benzomalvin C (CAS No. 157047-98-8): A Comprehensive Overview
Benzomalvin C (CAS No. 157047-98-8) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, also known as 2-(4-hydroxyphenyl)-3,6-dihydroxybenzofuran-2,3-dicarboxylic acid, is primarily found in certain plant species and has been the subject of extensive research due to its unique structural properties and potential therapeutic applications.
The chemical structure of Benzomalvin C is characterized by a benzofuran core with multiple hydroxyl groups, which contribute to its high reactivity and potential biological activity. The presence of these functional groups allows Benzomalvin C to interact with various biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the antioxidant properties of Benzomalvin C. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Research published in the *Journal of Natural Products* (2021) demonstrated that Benzomalvin C exhibits potent antioxidant activity, comparable to well-known antioxidants such as vitamin C and vitamin E.
In addition to its antioxidant properties, Benzomalvin C has shown promising anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can effectively reduce inflammation have significant therapeutic potential. A study published in *Phytomedicine* (2022) reported that Benzomalvin C significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
The pharmacological activities of Benzomalvin C extend beyond its antioxidant and anti-inflammatory properties. Recent research has also explored its potential as an anticancer agent. A study published in *Cancer Letters* (2023) investigated the effects of Benzomalvin C on various cancer cell lines and found that it exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer drug.
Furthermore, Benzomalvin C has been studied for its neuroprotective effects. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the progressive loss of neurons. Research published in *Neuropharmacology* (2023) demonstrated that Benzomalvin C can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. These findings suggest that Benzomalvin C may have therapeutic potential for treating neurodegenerative disorders.
The extraction and purification of Benzomalvin C from natural sources have been optimized to ensure high yields and purity. Advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound. The structural characterization of Benzomalvin C has been confirmed using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and safety profile of Benzomalvin C. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. These trials will provide valuable insights into the potential applications of Benzomalvin C in various medical conditions.
In conclusion, Benzomalvin C (CAS No. 157047-98-8) is a multifaceted compound with a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Its unique chemical structure and diverse biological activities make it a valuable subject for further research and development in the pharmaceutical industry.
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